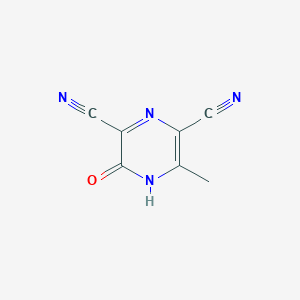![molecular formula C10H13NO5S B14382664 4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid CAS No. 89469-45-4](/img/structure/B14382664.png)
4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid is an organic compound with a complex structure that includes a methanesulfonyl group, a methylamino group, and a methoxybenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid typically involves multiple steps. One common method starts with the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with different 2-aminopyridines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid has several scientific research applications:
Chemistry: The compound is used as a reactant in various organic synthesis reactions, including Suzuki–Miyaura coupling.
Biology: It may be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with amino acids in proteins, potentially inhibiting enzyme activity. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methanesulfonylamino)phenylboronic acid: This compound has a similar methanesulfonyl group and is used in similar applications.
Methanesulfonyl chloride: Although structurally simpler, it shares the methanesulfonyl functional group and is used in various chemical reactions.
Uniqueness
4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and biological contexts, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
89469-45-4 |
|---|---|
Formule moléculaire |
C10H13NO5S |
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
2-methoxy-4-[methyl(methylsulfonyl)amino]benzoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-11(17(3,14)15)7-4-5-8(10(12)13)9(6-7)16-2/h4-6H,1-3H3,(H,12,13) |
Clé InChI |
GKDNISQESHPKCF-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=C(C=C1)C(=O)O)OC)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)](/img/structure/B14382583.png)
![2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide](/img/structure/B14382585.png)

![2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane](/img/structure/B14382590.png)
![N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14382592.png)




![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)



![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)
